Home > Products > Screening Compounds P131483 > 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione - 2098015-38-2

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-1769215
CAS Number: 2098015-38-2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(Cyclohexylamino)-1,3-dimethyl-5-(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione (CDP)

  • Compound Description: CDP is a furo[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative investigated for its antitumor activity. This compound has been complexed with various metals including Ti(IV), Zn(II), Fe(III), and Pd(II). These CDP-metal complexes demonstrated notable antitumor activity against both K562 (human chronic myeloid leukemia) cells and Jurkat (human T lymphocyte carcinoma) cells. []

5-Methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a pyrimidine-2,4(1H,3H)-dione derivative synthesized via the reaction of thymine with 3-nitrobenzylbromide. The molecular structure of this compound has been confirmed by X-ray diffraction, and its crystal packing is stabilized by intermolecular interactions such as hydrogen bonds and π···π stacking. []
  • Compound Description: This molecule is a thietane-substituted pyrimidine-2,4(1H,3H)-dione derivative. It has been studied for its potential to influence the generation of reactive oxygen species (ROS) in whole blood and bone marrow. []

3-Methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a base structure for a series of derivatives (33 in total) investigated for lipid-lowering activity. These derivatives, inspired by the structure of 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, hold potential for the treatment of diet-induced obesity. []

6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound serves as a central structure for various derivatives explored for their herbicidal activities. These derivatives, all containing the 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione core, were synthesized through the cyclization of ethyl trifluoroacetoacetate with substituted ureas. []

6-Benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a derivative of pyrimidine-2,4(1H,3H)-dione. It displays both anti-HIV reverse transcriptase (RT) and integrase (IN) activity. []

5-Fluoro-1-(3-methylbutanoyl)pyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is a pyrimidine-2,4(1H,3H)-dione derivative. Its crystal structure is characterized by N—H⋯O hydrogen bonds that link two inversion-related molecules. []
Overview

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C12H12N2O2C_{12}H_{12}N_2O_2 and a molecular weight of 216.24 g/mol. It is classified as a pyrimidine derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

This compound can be synthesized through various methods that involve the reaction of substituted anilines and pyrimidine derivatives. The synthesis often aims to optimize yield and purity while exploring different reaction conditions.

Classification

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is specifically categorized under substituted pyrimidines due to the presence of a dimethylphenyl group.

Synthesis Analysis

Methods

The synthesis of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods:

  1. Condensation Reactions: Typically involves the condensation of 3,4-dimethylphenylamine with a suitable pyrimidine precursor under acidic or basic conditions.
  2. Cyclization Processes: Utilizing cyclization techniques where an intermediate such as an acyl urea undergoes cyclization to form the pyrimidine ring.
  3. Microwave-Assisted Synthesis: This modern technique enhances reaction rates and yields by using microwave energy to facilitate the reaction.

Technical Details

The synthesis generally requires careful control of temperature and pH to ensure optimal reaction conditions. For instance, using sodium hydride as a base can significantly influence the yield of the desired product by promoting deprotonation reactions necessary for subsequent cyclization steps.

Molecular Structure Analysis

Structure

The molecular structure of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione features a pyrimidine ring substituted at the 3-position with a 3,4-dimethylphenyl group. The compound exhibits keto-enol tautomerism due to the presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring.

Data

  • Molecular Formula: C12H12N2O2C_{12}H_{12}N_2O_2
  • Molecular Weight: 216.24 g/mol
  • Structural Features: The compound contains two carbonyl groups (C=O) which are essential for its biological activity.
Chemical Reactions Analysis

Reactions

The reactivity of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione can be attributed to its functional groups:

  1. Nucleophilic Substitution Reactions: The presence of electron-withdrawing carbonyl groups makes it susceptible to nucleophilic attacks.
  2. Condensation Reactions: Can participate in further reactions to form more complex structures by reacting with amines or alcohols.
  3. Hydrogen Bonding Interactions: The compound can form hydrogen bonds with other molecules which is crucial for its biological interactions.

Technical Details

Reactions involving this compound typically require specific catalysts or conditions to promote desired pathways while minimizing side reactions. For example, using Lewis acids can enhance electrophilic character during substitution reactions.

Mechanism of Action

Process

The primary mechanism of action for 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2 activity, this compound disrupts cell cycle progression.

Data

  • Target Enzyme: Cyclin-dependent kinase 2
  • Biochemical Pathways Affected: Cell cycle regulation and apoptosis induction in cancer cells.
  • Pharmacokinetics: Studies suggest that this compound exhibits favorable pharmacokinetic properties that enhance its potential as an antitumor agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic carbonyl groups; prone to oxidation under certain conditions.
Applications

Scientific Uses

  1. Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit key enzymes involved in cell cycle regulation.
  2. Biochemical Research: Used in studies investigating enzyme inhibition and cellular signaling pathways.
  3. Development of New Therapeutics: Its structure serves as a scaffold for designing new drugs targeting various diseases including cancer and bacterial infections.
Introduction to 3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-Dione in Contemporary Medicinal Chemistry

Classification Within Heterocyclic Scaffolds and Bioisosteric Relevance

3-(3,4-Dimethylphenyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidinedione family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, coupled with carbonyl groups at C2 and C4. This scaffold is classified under fused heterocyclic systems when incorporated into larger polycyclic frameworks like thieno[3,2-d]pyrimidines or pyrazolo[4,3-e]triazolopyrimidines [3] [6]. Its structural architecture enables bioisosteric replacement of purine nucleobases, mimicking the hydrogen-bonding patterns of adenine in kinase-binding domains. This property is exploited in kinase inhibitors where the dione moiety interacts with catalytic lysine residues, while the 3,4-dimethylphenyl substituent occupies hydrophobic pockets [2] [6]. The trifluoromethyl analog (5-(trifluoromethyl)hexahydropyrimidine-2,4-dione) exemplifies how electron-withdrawing groups enhance polarity and binding specificity [7].

Table 1: Classification of Heterocyclic Systems Related to Pyrimidinedione Derivatives

Core ScaffoldKey Structural FeaturesBioisosteric RoleBiological Targets
Pyrimidine-2,4(1H,3H)-dioneTwo N atoms at 1,3; carbonyls at 2,4Purine mimicKinases, DHFR
Thieno[3,2-d]pyrimidineFused thiophene-pyrimidine ringATP-competitive inhibitorMIF2, CD74 receptor
Pyrazolo[4,3-e]triazolopyrimidineTriazole-pyrazole-pyrimidine fusionAdenine replacementCDK2/cyclin A2
Pyrimido[2,1-f]purinePurine-pyrimidine hybridDual kinase/GPCR engagementMAPK pathway

Historical Context in Antibacterial and Antineoplastic Drug Discovery

Pyrimidinediones emerged as critical pharmacophores following seminal work on pyrimidine antifolates. Early derivatives like trimethoprim (dihydrofolate reductase inhibitor) established the scaffold’s antibacterial utility by disrupting nucleotide synthesis in prokaryotes [4]. The discovery of 5-fluorouracil’s antimetabolite activity redirected focus toward oncology, leading to pyrimidinediones with modified aryl substituents for tumor-selective cytotoxicity. For example, 3,3-dimethyl-13-(substituted-phenyl)-3,4,5,13-tetrahydro-1H-pyrido[1′,2′:1,2]pyrimido[4,5-b]quinoline-1,12(2H)‑dione derivatives demonstrated IC₅₀ values of 6–48 nM against HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer lines [1] [6]. The 3,4-dimethylphenyl variant specifically enhanced potency by optimizing steric complementarity with overexpressed kinases (e.g., CDK2) in malignant cells [6].

Table 2: Key Milestones in Pyrimidinedione Drug Discovery

TimeframeCompound ClassTherapeutic AdvanceMechanistic Insight
1960sDihydropyrimidinesAntibacterial (trimethoprim)DHFR inhibition
1980sFluoropyrimidinesSolid tumor chemotherapy (5-fluorouracil)Thymidylate synthase suppression
2000sFused pyrimidinediones (e.g., thieno)Kinase inhibition (anti-angiogenesis)MAPK pathway disruption
2020s3-ArylpyrimidinedionesTargeted anticancer agents (e.g., compound 14 [6])CDK2/cyclin A2 inhibition (IC₅₀: 0.057 μM)

Rationale for Targeting Prokaryotic vs. Eukaryotic Enzymatic Pathways

The selectivity of 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione derivatives hinges on structural discrimination between prokaryotic and eukaryotic enzyme binding pockets. In antibacterial applications, smaller C3 substituents (e.g., methyl) enable penetration into bacterial dihydrofolate reductase (DHFR) cavities, where polar dione moieties disrupt folate cofactor binding [4]. Conversely, anticancer activity arises from bulky 3,4-dimethylphenyl groups exploiting larger hydrophobic regions in human kinases like CDK2/cyclin A2 or MIF2 tautomerase [2] [6]. For instance, pyrazolo[3,4-d]pyrimidine derivatives inhibit CDK2 at nanomolar concentrations by forming hydrogen bonds with Leu83 and hydrophobic contacts with Phe82 [6]. Similarly, thieno[3,2-d]pyrimidinediones selectively inhibit MIF2 over MIF by exploiting active-site residue differences (Arg98 vs. Asn97), suppressing MAPK-driven proliferation in NSCLC [2].

Table 3: Enzymatic Targeting Strategies for Pyrimidinedione Derivatives

Target SystemCritical EnzymesStructural Determinants for SelectivityBiological Outcome
ProkaryoticDihydrofolate reductase (DHFR)Small C3 substituents; high dione polarityFolate metabolism disruption
EukaryoticCDK2/cyclin A2Bulky 3,4-dimethylphenyl; H-bonding with Leu83G1/S cell cycle arrest
EukaryoticMIF2 tautomeraseThieno fusion; hydrophobic interactions with Arg98MAPK pathway deactivation
Eukaryoticd-DT (MIF2)Trifluoromethyl groups enhancing electrophilicitySuppression of ERK phosphorylation

The scaffold’s versatility is further evidenced in dual-pathway targeting: 3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione derivatives intercalate into purine-binding sites of both kinase (CDK) and GPCR targets, amplifying antineoplastic effects [5]. This adaptability underscores why 3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione remains a privileged structure in precision oncology and anti-infective development.

Properties

CAS Number

2098015-38-2

Product Name

3-(3,4-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

IUPAC Name

3-(3,4-dimethylphenyl)-1H-pyrimidine-2,4-dione

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

InChI

InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-11(15)5-6-13-12(14)16/h3-7H,1-2H3,(H,13,16)

InChI Key

QRMRZLXNMNDFIW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CNC2=O)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CNC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.